2-chloroethyl N-(4-bromophenyl)carbamate
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Overview
Description
2-chloroethyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.535 g/mol It is a carbamate derivative, characterized by the presence of a chloroethyl group and a bromophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-bromophenyl)carbamate typically involves the reaction of 4-bromoaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The product is then purified through recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
2-chloroethyl N-(4-bromophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloroethyl N-(2-bromophenyl)carbamate
- 2-chloroethyl N-(2,4-xylyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
Uniqueness
2-chloroethyl N-(4-bromophenyl)carbamate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
25203-37-6 |
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Molecular Formula |
C9H9BrClNO2 |
Molecular Weight |
278.53 g/mol |
IUPAC Name |
2-chloroethyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C9H9BrClNO2/c10-7-1-3-8(4-2-7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13) |
InChI Key |
WIWWEOXZPMCYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCl)Br |
Origin of Product |
United States |
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